molecular formula C12H15BrFNO3 B13494326 tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate

tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate

Cat. No.: B13494326
M. Wt: 320.15 g/mol
InChI Key: YLECGYIXBYSTNG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H15BrFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate typically involves the reaction of 2-bromo-5-fluoro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-bromo-5-fluorophenyl)carbamate
  • Tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate
  • Tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate

Uniqueness

Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring. The presence of both fluorine and methoxy groups, along with the bromine atom, imparts distinct chemical and physical properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15BrFNO3

Molecular Weight

320.15 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-8(14)10(17-4)5-7(9)13/h5-6H,1-4H3,(H,15,16)

InChI Key

YLECGYIXBYSTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1Br)OC)F

Origin of Product

United States

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